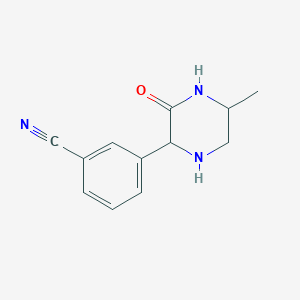

3-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile

Description

3-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a substituted piperazine ring. The piperazine moiety contains a ketone group at the 3-position and a methyl group at the 5-position, contributing to its unique electronic and steric properties.

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-(5-methyl-3-oxopiperazin-2-yl)benzonitrile |

InChI |

InChI=1S/C12H13N3O/c1-8-7-14-11(12(16)15-8)10-4-2-3-9(5-10)6-13/h2-5,8,11,14H,7H2,1H3,(H,15,16) |

InChI Key |

NISBZHOEXNRZHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(C(=O)N1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile typically involves the reaction of 3-cyanobenzoyl chloride with 5-methyl-2-piperazinone under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The benzonitrile group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary amines or secondary amines.

Substitution: Products will vary depending on the substituent introduced, such as halogenated benzonitriles or aminobenzonitriles.

Scientific Research Applications

3-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Morpholine-containing analogues (e.g., 3-(Morpholin-2-yl)benzonitrile) introduce an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to piperazine derivatives .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in 3-(5-Nitropyridin-2-yloxy)benzonitrile) increase electrophilicity, enabling nucleophilic interactions absent in methyl-substituted analogues . The methyl group in the target compound may enhance lipophilicity, improving membrane permeability .

Biological Activity: Oxetane-containing derivatives (e.g., 5-Bromo-2-(oxetan-3-yloxy)benzonitrile) demonstrate herbicidal activity, whereas amino-pyridinyl analogues (e.g., 3-(6-Amino-3-methylpyridin-2-yl)benzonitrile) are studied for their metal-coordination properties in enzyme inhibition .

Research Findings and Mechanistic Insights

- Hydrogen Bonding and Hydrophobic Interactions: Compounds like 3-(6-Amino-3-methylpyridin-2-yl)benzonitrile utilize amino and nitrile groups to form hydrogen bonds with biological targets, a feature shared with the target compound’s ketone and nitrile groups .

- Synthetic Accessibility: Piperazine-based compounds often require multi-step syntheses involving cross-coupling (e.g., Suzuki-Miyaura) and substitution reactions, as seen in selenourea-containing tepotinib derivatives . The introduction of oxadiazole or thienyl groups (e.g., 3-(3-Thienyl)benzonitrile) adds complexity but diversifies reactivity profiles .

Biological Activity

3-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound can be synthesized through the reaction of appropriate piperazine derivatives with benzonitrile under specific conditions that favor the formation of the oxopiperazine moiety.

Antitumor Activity

Recent studies have indicated that derivatives of benzonitrile, including this compound, exhibit significant antitumor activity. For instance, compounds designed to inhibit the PD-1/PD-L1 interaction have shown promising results in cancer therapy. In a study, a related benzonitrile derivative demonstrated an IC50 value of 8.52 μM against PD-1/PD-L1 binding, suggesting that similar compounds may also possess antitumor properties .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of compounds containing piperazine rings. A related study reported that a piperazine derivative exhibited comparable anti-inflammatory activity to diclofenac when tested in animal models . This suggests that this compound may also have therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of similar compounds has been assessed against various bacterial strains. For example, derivatives containing benzoxazole moieties showed selective activity against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating potential for further development as antimicrobial agents . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.